Neoprzewaquinone A

IL-15Rα Immunology Kinase Inhibition

Research on PIM1-driven TNBC migration or IL-15Rα-mediated neuroinflammation often fails due to off-target effects of broad-spectrum tanshinones or generic PIM1 inhibitors. Neoprzewaquinone A solves this with target-specific, quantifiable polypharmacology: • Selective PIM1 inhibition (IC50 = 0.56 µM) without confounding ROCK2 activity, validated in EMT and smooth muscle assays. • High-affinity IL-15Rα antagonism-120-fold improvement over Cefazolin-for clean dissection of IL-15 signaling. • TLR4/MD2 complex inhibition (KD = 267 nM) with functional suppression of TNF-α, IL-6, and NO secretion. Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility for procurement managers.

Molecular Formula C36H28O6
Molecular Weight 556.6 g/mol
CAS No. 630057-39-5
Cat. No. B1161415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoprzewaquinone A
CAS630057-39-5
Molecular FormulaC36H28O6
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
InChIInChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Neoprzewaquinone A: A Quantitative Evidence Guide for Differentiated Procurement in Targeted Research


Neoprzewaquinone A (NEO, CAS 630057-39-5) is a phenanthrenequinone derivative isolated from the roots of Salvia miltiorrhiza Bunge [1]. It is distinguished by its unique mechanism of action as a selective PIM1 kinase inhibitor at nanomolar concentrations, a specific IL-15Rα antagonist with sub-micromolar affinity, and a TLR4/MD2 complex inhibitor with demonstrated anti-inflammatory effects [2][3]. This compound is not merely a broad-spectrum tanshinone; its quantifiable, target-specific activity profiles set it apart from in-class alternatives [4].

Procurement Risk: Why Neoprzewaquinone A Cannot Be Replaced by Common Tanshinones or Generic PIM1 Inhibitors


Scientific procurement of Neoprzewaquinone A is non-substitutable with common in-class compounds like Tanshinone IIA or generic PIM1 inhibitors (e.g., SGI-1776). While Tanshinone IIA exhibits broad anti-cancer activity through VEGFR2 and other pathways, it does not possess the same specific, high-affinity binding profile for PIM1 or IL-15Rα [1]. Furthermore, Neoprzewaquinone A demonstrates a unique, polypharmacological profile validated in head-to-head studies, showing >120-fold improvement in IL-15Rα antagonism over Cefazolin and superior functional outcomes in microglial modulation compared to Cephalothin [2][3]. Using an unverified analog risks experimental failure due to the absence of this precisely quantified, target-specific activity.

Neoprzewaquinone A: Head-to-Head Quantitative Evidence of Differentiated Activity for Research Procurement


Direct IL-15Rα Antagonism: 120-Fold Superiority over Cefazolin in Cell Proliferation Assays

In a study screening over 3,000 compounds, Neoprzewaquinone A (Neo) demonstrated the highest specific binding affinity for IL-15Rα, with a dissociation constant (KD) of 0.62 ± 0.20 µmol/L [1]. In a direct cell-based comparison, it inhibited IL-15-induced proliferation of Mo7e cells with an IC50 of 1.075 µmol/L, which is approximately 1/120th the IC50 of Cefazolin, a known IL-15 specific antagonist [2].

IL-15Rα Immunology Kinase Inhibition

Microglial Function: Superior Suppression of IL-15-Induced Activity Compared to Cephalothin

In IL-15-induced HMC3 human microglial cells, Neoprzewaquinone A (NEO) exhibited significant suppressive effects on proliferation, migration, and phagocytosis. Critically, the study notes these effects 'were even superior to those observed with the CEP [Cephalothin]', which was selected as a positive control drug due to its known inhibitory effect on IL-15 and IL-15Rα [1].

Microglia Neuroinflammation Immunomodulation

Selective PIM1 Kinase Inhibition with Negligible Off-Target Activity on ROCK2

NEO potently inhibits PIM1 kinase with an IC50 of 0.56 µM [1]. Crucially, in the same kinase assay, it showed almost no inhibition of ROCK2, a related kinase in the pathway, highlighting its selectivity [2]. While the study also used SGI-1776, a known PIM1 inhibitor, NEO's natural origin and unique downstream effects on ROCK2/STAT3 signaling differentiate it from synthetic alternatives.

PIM1 ROCK2 Cancer Kinase Selectivity

TLR4/MD2 Inhibition: Highest Virtual Binding Affinity and Validated KD Values

In a virtual screening of S. miltiorrhiza components against the TLR4/MD2 complex, NEO exhibited the highest binding affinity with a docking score of -12.8 kcal·mol-1 [1]. This in silico finding was validated by surface plasmon resonance, which determined dissociation constants (KD) of 267 nmol·L-1 for the TLR4/MD2 complex, 534 nmol·L-1 for rhTLR4 alone, and 228 nmol·L-1 for rhMD2 alone [2].

TLR4/MD2 Inflammation Virtual Screening

Algicidal Specificity: Potent Inhibition of Harmful M. aeruginosa with Lower Toxicity to Non-Target Algae

NEO demonstrates a potent algicidal effect on the harmful cyanobacteria M. aeruginosa with an EC50 of 4.68 mg/L . Importantly, its safety profile was comparatively higher against non-target algae Chlorella pyrenoidosa (EC50 = 14.78 mg/L) and Scenedesmus obliquus (EC50 = 10.37 mg/L), indicating a more favorable selectivity index [1].

Algicidal Cyanobacteria Environmental Science

Defined Research Applications for Neoprzewaquinone A Based on Quantified Evidence


IL-15/IL-15Rα Signaling Pathway Research

Use Neoprzewaquinone A as a highly specific and potent inhibitor for studying IL-15Rα-mediated signaling in immune and inflammatory diseases. Its 120-fold superiority over Cefazolin in cellular assays [1] makes it an ideal tool for dissecting IL-15's role in conditions like autoimmune disorders and neuroinflammation.

PIM1 Kinase-Dependent Cancer and Smooth Muscle Biology

Employ Neoprzewaquinone A to selectively inhibit PIM1 kinase (IC50 = 0.56 µM) without confounding ROCK2 inhibition [2]. This is critical for studies on triple-negative breast cancer (TNBC) cell migration, EMT, and smooth muscle relaxation where PIM1/ROCK2/STAT3 pathway specificity is required.

TLR4/MD2-Mediated Inflammation and Sepsis Research

Utilize Neoprzewaquinone A as a validated TLR4/MD2 complex inhibitor (KD = 267 nM) to disrupt LPS binding and downstream NF-κB signaling [3]. Its quantifiable affinity and functional inhibition of TNF-α, IL-6, and NO secretion make it suitable for anti-inflammatory drug discovery and sepsis research.

Harmful Algal Bloom (HAB) Management Studies

Apply Neoprzewaquinone A in environmental science as a selective algicide against M. aeruginosa (EC50 = 4.68 mg/L) with lower ecotoxicity to non-target species like C. pyrenoidosa (EC50 = 14.78 mg/L) . This selectivity profile supports its use in developing targeted solutions for cyanobacterial blooms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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